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TP3 vs. TP4: A Comparative Analysis of Anti-
Cancer Properties
In the landscape of potential cancer therapeutics, two related peptides, Tilapia Piscidin 3 (TP3)

and Tilapia Piscidin 4 (TP4), have emerged as subjects of significant research interest. Both

derived from fish, these antimicrobial peptides have demonstrated promising, yet distinct, anti-

cancer activities and mechanisms of action. This guide provides a detailed comparison of their

performance, supported by experimental data, to inform researchers, scientists, and drug

development professionals.

At a Glance: Key Differences in Anti-Cancer Activity
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Feature TP3 TP4

Primary Anti-Cancer Effect

Inhibition of cancer cell

infiltration, motility, adhesion,

migration, and invasion.

Induction of cancer cell death

(necrosis and apoptosis).

Primary Mechanism of Action

Modulation of the tumor

microenvironment;

downregulation of MMPs;

inhibition of FAK, AKT, and

MAPK signaling pathways.

Induction of mitochondrial

dysfunction, calcium overload,

and ROS production;

activation of the FOSB

signaling axis.

Reported Cancer Cell Line

Efficacy

Glioblastoma (GBM8401,

U87MG, T98G)

Synovial sarcoma (AsKa-SS,

SW982), Glioblastoma

(U87MG, U251), Non-small-

cell lung cancer, Triple-

negative breast cancer, MCF-7

breast cancer cells.

Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the quantitative data from various studies, highlighting the

differential efficacy of TP3 and TP4.

Table 1: Effects of TP3 on Glioblastoma Cell Lines
Cell Line

Concentration
(µmol/L)

Effect % of Control Citation

GBM8401 10 Cell Viability 78.3 ± 1.6% [1]

10 Cell Adhesion 40.0 ± 2.8% [1]

U87MG 10 Cell Viability 73.1 ± 4.2% [1]

10 Cell Adhesion 59.3 ± 3.2% [1]

10 Cell Invasion ~20% [1]

T98G 10 Cell Viability 83.7 ± 4.6% [1]

10 Cell Adhesion 56.0 ± 8.2% [1]
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Table 2: Cytotoxic Effects of TP4 on Various Cancer Cell
Lines

Cell Line IC50 Value (µg/mL) Cell Death Type Citation

SW982 (Synovial

Sarcoma)
29.20 Necrosis [2]

AsKa-SS (Synovial

Sarcoma)
32.41 Necrosis [2]

MCF-7 (Breast

Cancer)
50.11 Apoptosis [3]

U87MG

(Glioblastoma)

Not specified, but

cytotoxic
Necrosis [4]

U251 (Glioblastoma)
Not specified, but

cytotoxic
Necrosis [4]

Delving into the Mechanisms: How They Work
The anti-cancer effects of TP3 and TP4 are underpinned by distinct molecular mechanisms.

TP3 primarily disrupts the processes of cancer cell invasion and migration, while TP4 directly

induces cell death.

TP3: An Inhibitor of Cancer Cell Motility
TP3's anti-cancer activity is centered on its ability to modulate the tumor microenvironment and

interfere with signaling pathways crucial for cell movement and invasion.[1][5] Studies in

glioblastoma cell lines have shown that TP3 can:

Reduce Cell Adhesion, Migration, and Invasion: TP3 significantly attenuates the ability of

glioblastoma cells to adhere to surfaces and migrate, thereby inhibiting their invasive

potential.[1][5]

Downregulate Matrix Metalloproteinases (MMPs): The expression and proteolytic activity of

MMP-2 and MMP-9, enzymes critical for breaking down the extracellular matrix to facilitate

invasion, are reduced by TP3 treatment.[1]
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Inhibit Key Signaling Pathways: TP3 has been shown to decrease the phosphorylation of key

proteins in several signaling cascades that regulate cell motility and survival, including:

Focal Adhesion Kinase (FAK) and Paxillin

RAS, a small GTPase

Protein Kinase B (AKT)

Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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